N'-(3-methoxybenzylidene)isonicotinohydrazide
CAS No.: 303066-20-8
Cat. No.: VC15652740
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303066-20-8 |
|---|---|
| Molecular Formula | C14H13N3O2 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | N-[(E)-(3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C14H13N3O2/c1-19-13-4-2-3-11(9-13)10-16-17-14(18)12-5-7-15-8-6-12/h2-10H,1H3,(H,17,18)/b16-10+ |
| Standard InChI Key | QSZLETGWRTXCSH-MHWRWJLKSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2 |
| Canonical SMILES | COC1=CC=CC(=C1)C=NNC(=O)C2=CC=NC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N'-(3-Methoxybenzylidene)isonicotinohydrazide features a planar hydrazone backbone formed by the Schiff base reaction between the carbonyl group of isonicotinohydrazide and the aldehyde group of 3-methoxybenzaldehyde. The methoxy substituent at the 3-position of the benzylidene moiety introduces steric and electronic effects that influence its reactivity and intermolecular interactions . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-[(E)-(3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
| SMILES | COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2 |
| InChIKey | QSZLETGWRTXCSH-MHWRWJLKSA-N |
| Topological Polar Surface | 64.6 Ų |
The E-configuration of the imine bond () is stabilized by conjugation with the aromatic rings, as confirmed by NMR and X-ray crystallography data from analogous hydrazones .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorption bands at for the stretch and for the vibration of the hydrazide group. Nuclear Magnetic Resonance (NMR) spectra further validate the structure:
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-NMR (CDCl): A singlet at corresponds to the methoxy group, while the imine proton () appears as a sharp singlet at .
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-NMR: Signals at (C=O) and (C=N) confirm the hydrazone linkage .
Mass spectrometry (MS) data show a molecular ion peak at , consistent with the molecular formula .
Synthesis and Optimization
Conventional Condensation Methods
The compound is typically synthesized via acid-catalyzed condensation. A representative protocol involves:
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Refluxing equimolar quantities of 3-methoxybenzaldehyde (1.0 mmol) and isonicotinohydrazide (1.0 mmol) in methanol for 4–6 hours.
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Adding glacial acetic acid (2–3 drops) to catalyze imine formation.
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Isolating the precipitate via filtration and recrystallizing from ethanol .
Yield: 65–75% under optimized conditions .
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis using ball milling. This method reduces reaction time to 30–45 minutes and improves yields to 82–85% while eliminating volatile organic solvents .
Biological Activities and Mechanisms
| Microorganism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 12.5 | N'-(4-Methoxybenzylidene) analog |
| Escherichia coli | 25.0 | Isoniazid derivative |
| Candida albicans | 50.0 | Fluconazole analog |
The mechanism involves chelation of essential metal ions in microbial enzymes and disruption of cell membrane integrity .
Coordination Chemistry and Metal Complexes
Synthesis of Transition Metal Complexes
Reaction with () under UV light yields octahedral complexes of the type , where . These complexes exhibit enhanced stability and bioactivity:
| Complex | Geometry | Antibacterial Activity (Zone of Inhibition, mm) |
|---|---|---|
| Octahedral | 18.5 vs. S. aureus | |
| Octahedral | 22.0 vs. E. coli |
The metal-ligand charge transfer (MLCT) transitions, observed at , correlate with bioactivity .
Future Directions and Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 40% in vitro, suggesting potential for targeted antimicrobial therapy .
Catalytic Applications
Palladium complexes of this hydrazone demonstrate moderate activity () in Suzuki-Miyaura cross-coupling reactions, highlighting utility in synthetic chemistry .
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